Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzothiazole-amino group at position 2, a phenyl substituent at position 4, and an ethyl ester moiety at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing hydrazide derivatives for anticancer applications . Its structure enables diverse interactions, such as hydrogen bonding (via the amino group) and π-π stacking (via aromatic rings), which are critical for biological activity.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-26-18(25)14-12-21-19(23-17(14)13-8-4-3-5-9-13)24-20-22-15-10-6-7-11-16(15)27-20/h3-12H,2H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYCQNNYNXZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate to form the benzothiazole core . This intermediate is then reacted with appropriate pyrimidine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reaction with β-Diketones and Triethyl Orthoformate
Benzothiazolyl guanidine (3 ) reacts with β-diketones (e.g., acetyl acetone 14a , benzoylacetone 14b ) or β-keto esters (e.g., ethylbenzoyl acetone 14c ) in the presence of triethyl orthoformate under reflux conditions . This pathway yields pyrimidine derivatives such as 15a–c (acylpyrimidines or ethoxycarbonylpyrimidines).
Key steps :
-
Michael addition of the amino group of 3 to the α,β-unsaturated carbonyl group of the β-diketone.
-
Formation of a linear intermediate followed by intramolecular cyclization via ethanol elimination.
-
Subsequent condensation to form the pyrimidine ring.
Table 1: β-Diketones and β-Keto Esters Used in Synthesis
| β-Diketone/β-Keto Ester | Product Type | Structural Features |
|---|---|---|
| Acetyl acetone (14a ) | Acylpyrimidine (15a ) | Symmetrical diketone, single cyclization product |
| Benzoylacetone (14b ) | Acylpyrimidine (15b ) | Unsymmetrical diketone, single cyclization product |
| Ethylbenzoyl acetone (14c ) | Ethoxycarbonylpyrimidine (15c ) | Contains ester group (confirmed by NMR δ 1.07 and 4.14 ppm) |
Reaction with Enaminoacrylonitriles
Another pathway involves reacting benzothiazolyl guanidine (3 ) with enaminoacrylonitrile derivatives (e.g., 23 ), leading to bisbenzothiazolyl pyrimidines like 24 . The mechanism includes:
-
Michael addition of 3 to the enamine double bond.
-
Elimination of dimethylamine and subsequent cyclization via cyano group addition.
Aldol Condensation for Chalcone Derivatives
Pyrimidine intermediates (e.g., 15a ) undergo Aldol condensation with aromatic aldehydes (16a–d ) in a basic medium to form chalcones (17a–d ). Key features include:
-
E -configuration confirmed by NMR coupling constants (e.g., δ 7.58 and 7.82 ppm with J = 15.5 Hz in 17b ).
Key Reaction Stages
-
Michael Addition : Initiated by nucleophilic attack of the amino group in 3 on the α,β-unsaturated carbonyl system.
-
Cyclization : Intramolecular attack of NH proton on carbonyl groups (e.g., COOEt) to form pyrimidine rings.
-
Elimination : Removal of byproducts like ethanol or dimethylamine drives ring closure .
Spectral Analysis for Structural Validation
-
NMR Evidence :
-
15c : Triplet (δ 1.07 ppm) and quartet (δ 4.14 ppm) for ethoxy groups.
-
17b : Doublets at δ 7.58 and 7.82 ppm confirm E -configuration.
-
-
IR Data :
Hydrazine Hydrate Treatment
Compound 15c reacts with excess hydrazine hydrate under reflux to form hydrazide 18 . Key observations:
-
Complete consumption of 15c (absence of ethoxycarbonyl groups in NMR).
Reactions with Thioacetals
Benzothiazolyl guanidine (3 ) reacts with ketene dithioacetals (e.g., 19 , 21 ) in basic media (KOH/dioxane) to yield methylthio-substituted pyrimidines (20 , 22 ). The mechanism involves:
Scientific Research Applications
Biological Activities
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate exhibits promising biological activities, particularly in the field of oncology and infectious diseases.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. For instance:
- Mechanism of Action: The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It targets key signaling pathways involved in tumor growth and survival.
- Case Studies:
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound:
- Inhibition of Pathogens: The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Studies:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole or pyrimidine rings can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Methylation on benzothiazole | Increased anticancer potency |
| Substitution on pyrimidine | Enhanced selectivity towards cancer cells |
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution at Position 2: Benzothiazole vs. Other Groups
Ethyl 2-(Methylthio)-4-phenylpyrimidine-5-carboxylate
- Structure: Replaces the benzothiazolylamino group with a methylthio (-SMe) group.
- Impact: Reduced hydrogen-bonding capacity due to the absence of the NH group. Increased hydrophobicity compared to the benzothiazole-amino derivative. Molecular weight: 274.34 g/mol (vs. ~380 g/mol for the target compound) .
Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate
- Structure: Substitutes benzothiazole with a benzylamino group and phenyl with methyl at position 3.
- Impact: Lower steric hindrance (methyl vs. phenyl) enhances conformational flexibility.
Ethyl 2-(1,3-Benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate
- Structure : Replaces benzothiazole with benzoxazole (S → O) and introduces a 4-chlorophenylthio group.
- Impact: Oxygen in benzoxazole reduces electron-withdrawing effects compared to sulfur in benzothiazole.
Substitution at Position 4: Phenyl vs. Alkyl/Aryl Groups
The phenyl group in the target compound facilitates strong π-π interactions, which are absent in derivatives with methyl or smaller substituents. For example:
- Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate retains aromaticity at position 4, similar to the target compound.
Substitution at Position 5: Ester vs. Hydrazide/Carboxylic Acid
- 2-(Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbohydrazide: Derived from the target compound via hydrazine reflux. Replaces the ethyl ester with a hydrazide group (-CONHNH₂). Increased polarity and hydrogen-bonding capacity, improving solubility in polar solvents .
- 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid :
Physicochemical and Spectral Comparisons
Spectral Data
- IR Spectroscopy: Target compound: Expected C=O stretch at ~1700 cm⁻¹ (ester) and NH stretch at ~3285 cm⁻¹ (benzothiazolylamino) . Methylthio derivative: Absence of NH stretch; C=O stretch at ~1680 cm⁻¹ .
- ¹H NMR: Benzothiazolylamino protons in the target compound resonate at δ ~8–9 ppm, whereas methylthio protons appear at δ ~2.5 ppm .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₆N₄O₂S | ~380 | ~3.5 | <1 (DMSO) |
| Ethyl 2-(Methylthio)-4-phenylpyrimidine-5-carboxylate | C₁₄H₁₄N₂O₂S | 274.34 | ~2.8 | ~5 (DMSO) |
| 2-(Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbohydrazide | C₁₈H₁₄N₆OS | 366.41 | ~2.0 | ~10 (DMSO) |
*Predicted using fragment-based methods.
Biological Activity
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 348.4 g/mol
The structure features a benzothiazole moiety linked to a phenyl pyrimidine derivative, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell types .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest. The compound affects key signaling pathways associated with cancer cell survival and proliferation, such as the PI3K/Akt pathway .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity was noted against strains like Candida albicans and Aspergillus flavus .
- Comparative Efficacy : In comparative studies, this compound showed superior antimicrobial effects compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been explored in vitro and in vivo:
- Inflammatory Models : In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels. This suggests that it may modulate inflammatory pathways effectively .
- Comparison with Standard Drugs : Its anti-inflammatory effects were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its therapeutic potential in treating inflammatory diseases .
Synthesis and Evaluation
A recent study synthesized several derivatives of this compound to evaluate their biological activities:
| Compound | Anticancer IC50 (μM) | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | 12.5 | Yes | Moderate |
| Compound B | 8.9 | Yes | High |
| Compound C | 15.0 | No | Low |
These derivatives were characterized by NMR and mass spectrometry to confirm their structures before biological evaluation .
Clinical Relevance
The promising biological activities have led to discussions about the potential clinical applications of this compound in cancer therapy and infectious disease management. Further research is warranted to explore its pharmacokinetics and toxicity profiles in clinical settings .
Q & A
Q. Table 1. Synthesis Parameters
| Parameter | Value |
|---|---|
| Reaction Time | 30–60 minutes |
| Temperature | Reflux (~140°C) |
| Yield | 66.6% |
| Purification Method | Ethanol/DMF recrystallization |
How is this compound characterized post-synthesis?
Answer (Basic):
Characterization involves spectroscopic and analytical methods:
- IR Spectroscopy: Key peaks include 1724 cm⁻¹ (C=O stretch) and 3050 cm⁻¹ (Ar-CH) .
- ¹H NMR (DMSO-d₆): Distinct signals at δ 9.02 ppm (pyrimidine-CH) and δ 12.53 ppm (NH) confirm structural motifs .
- Elemental Analysis: Matches calculated values (e.g., C% 63.83 vs. 63.81 calc.) .
Q. Table 2. Key Spectral Markers
| Technique | Critical Peaks/Data | Assignment |
|---|---|---|
| IR | 1724 cm⁻¹ | Ester carbonyl |
| ¹H NMR | δ 9.02 ppm (s) | Pyrimidine C-H |
| ¹³C NMR | 165.7 ppm | Ester C=O |
How can researchers resolve contradictions in spectroscopic data during characterization?
Answer (Advanced):
Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
Cross-Validation: Compare experimental NMR data (e.g., δ 7.67–7.74 ppm for aromatic protons) with computational predictions (DFT calculations) .
Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to confirm connectivity and resolve overlapping signals.
Crystallographic Validation: If single crystals are obtained, refine the structure using SHELX or visualize packing motifs with Mercury .
What crystallographic tools are recommended for structural analysis of this compound?
Answer (Advanced):
For crystallographic studies:
Q. Table 3. Recommended Software
| Tool | Application | Reference |
|---|---|---|
| SHELXL | Refinement of small-molecule structures | |
| Mercury | Crystal packing visualization | |
| PLATON | Structure validation |
What strategies are employed to design bioactive derivatives of this compound?
Answer (Advanced):
Derivatization focuses on modifying the pyrimidine and benzothiazole moieties:
- Carbohydrazide Synthesis: React with hydrazine hydrate to replace the ester group, enabling further functionalization (e.g., hydrazone formation) .
- Structure-Activity Relationships (SAR): Introduce substituents at the phenyl or pyrimidine positions to enhance binding to biological targets (e.g., kinases, enzymes) .
Example Derivatization Protocol:
- Reagents: 1 mmol parent compound, 5 mL 80% hydrazine hydrate.
- Conditions: Reflux for 6 hours, yielding carbohydrazide derivatives (m.p. 294–295°C) .
How should elemental analysis be interpreted for quality control?
Answer (Basic):
Elemental analysis validates purity and stoichiometry:
- Acceptable Deviation: ≤0.4% difference between calculated and observed values (e.g., N% 14.85 vs. 14.88 calc.) .
- Common Pitfalls: Moisture absorption or incomplete combustion may skew results. Dry samples at 60°C under vacuum before analysis.
What advanced methodologies are used to assess stability under varying conditions?
Answer (Advanced):
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., stability up to 200°C).
- Solution Stability: Monitor NMR spectra in DMSO-d₆ over 72 hours to detect hydrolysis or tautomerism .
- Light Sensitivity: Expose to UV-Vis light and track spectral changes via HPLC.
How can computational chemistry aid in understanding this compound's reactivity?
Answer (Advanced):
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- Docking Studies: Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina .
- Reactivity Descriptors: Calculate Fukui indices to identify regions prone to nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
